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Compound of Interest

4-(1-
Compound Name: Piperidylmethyl)phenylboronic
Acid
Cat. No.: B176246
\ v

CAS Number: 1200434-84-9

Disclaimer: Publicly available, peer-reviewed data specifically for 4-(1-
Piperidylmethyl)phenylboronic Acid (CAS 1200434-84-9) is limited. This guide is therefore
based on the established chemical properties, synthetic methodologies, and biological activities
of the broader class of N-substituted aminomethylphenylboronic acids and related
phenylboronic acid derivatives. The experimental protocols and potential applications described
herein are representative and may require optimization for this specific compound.

Introduction

4-(1-Piperidylmethyl)phenylboronic Acid is a member of the versatile class of organoboron
compounds. Phenylboronic acids are widely utilized in organic synthesis, most notably in the
palladium-catalyzed Suzuki-Miyaura cross-coupling reaction for the formation of carbon-carbon
bonds. Furthermore, the boronic acid moiety can engage in reversible covalent interactions
with diols, a property that has been exploited in the development of sensors and drug delivery
systems. The presence of the piperidylmethyl substituent introduces a basic nitrogen atom,
which can influence the compound's solubility, pharmacokinetic properties, and potential
biological targets. This guide provides a comprehensive overview of the chemical
characteristics, a plausible synthetic route, and potential biological applications of this
compound, supported by detailed, representative experimental protocols.
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Chemical and Physical Properties

A summary of the key chemical and physical properties for 4-(1-

Piperidylmethyl)phenylboronic Acid is presented in Table 1. Please note that some of these

values are predicted.

Property Value

CAS Number 1200434-84-9
Molecular Formula C12H1sBNO:2
Molecular Weight 219.09 g/mol

Predicted Boiling Point

368.2 £44.0 °C

Predicted Density

1.13+0.1 g/cm3

Physical Form

Solid

Storage

2-8°C, inert atmosphere

Synthesis

A plausible synthetic route for 4-(1-Piperidylmethyl)phenylboronic Acid involves the Suzuki-

Miyaura cross-coupling reaction. A general workflow for such a synthesis is depicted below.
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Caption: Plausible synthetic workflow for 4-(1-Piperidylmethyl)phenylboronic Acid.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This protocol is a general representation for the synthesis of biaryl compounds and would need
to be adapted for the specific synthesis of the title compound.

Materials:
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Aryl halide (e.qg., 4-iodoanisole)

Phenylboronic acid (1.5 equivalents)

Palladium on carbon (Pd/C, 10 wt. %, 1.4 mol%)
Potassium carbonate (K2COs, 2.0 equivalents)

Dimethylformamide (DMF)

Procedure:

To a microwave-safe vial, add the aryl halide (1.0 mmol), phenylboronic acid (1.5 mmol),
Pd/C (15 mg), and K2COs (2.0 mmol).

Add DMF (8 mL) to the vial.
Seal the vial and place it in a domestic microwave oven adapted for synthesis.

Irradiate the reaction mixture for a specified time (e.g., 30-90 minutes) with refluxing under
air.

After cooling, the reaction mixture is diluted with a suitable organic solvent and filtered to
remove the catalyst.

The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and
concentrated under reduced pressure.

The crude product is purified by column chromatography on silica gel.

Potential Biological Applications and Mechanisms
of Action

Phenylboronic acid derivatives have emerged as promising scaffolds in drug discovery due to

their ability to act as inhibitors of various enzymes, particularly serine proteases.

Enzyme Inhibition
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Boronic acids can act as transition-state analogs, forming a reversible covalent bond with the
catalytic serine residue in the active site of serine proteases. This interaction can lead to potent
inhibition of the enzyme's activity. A well-studied example is the inhibition of 3-lactamases,
enzymes that confer bacterial resistance to -lactam antibiotics.
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Caption: Mechanism of serine B-lactamase inhibition by a boronic acid derivative.

Representative Enzyme Inhibition Data

The following table presents representative inhibition data for phenylboronic acid derivatives
against AmpC (-lactamase, a class C serine protease. This data is intended to be illustrative of

the potential potency of this class of compounds.

Compound Ki (nM) for AmpC B-lactamase

Benzo[b]thiophene-2-boronic acid 27[1]

Not specified, but used as a basis for inhibitor

m-Aminophenylboronic acid )
design[1]

3-Azidomethylphenyl boronic acid 700([2]

Experimental Protocol: Enzyme Inhibition Assay
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This protocol provides a general method for assessing the inhibitory activity of a compound

against a serine protease like B-lactamase.

Materials:

Purified enzyme (e.g., KPC-2, GES-5, or AmpC [3-lactamase)

Test compound (4-(1-Piperidylmethyl)phenylboronic Acid) dissolved in DMSO
Phosphate buffer (e.g., 50 mM PB + 50 mM KCI at pH 7.4)

Substrate (e.g., nitrocefin)

96-well microplate

Spectrophotometer

Procedure:

Prepare a stock solution of the test compound in DMSO (e.g., 10 mM).

Perform serial dilutions of the test compound in the assay buffer to achieve a range of
concentrations (e.g., 1 uM to 200 pM).

In a 96-well plate, add the enzyme solution to each well.

Add the different concentrations of the test compound to the wells. Include a control with
DMSO only.

Pre-incubate the enzyme and inhibitor for a defined period.
Initiate the reaction by adding the substrate (nitrocefin) to each well.

Monitor the hydrolysis of nitrocefin by measuring the absorbance at 485 nm over time using
a spectrophotometer.

Calculate the initial reaction rates and determine the half-maximal inhibitory concentration
(ICs0) value by plotting the percentage of inhibition against the compound concentration.
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Cytotoxicity Assessment

It is crucial to evaluate the cytotoxic potential of any new chemical entity intended for
therapeutic use. Standard in vitro assays can determine the compound's effect on cell viability.
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Caption: General workflow for in vitro cytotoxicity testing.[3]
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Representative Cytotoxicity Data

The following table provides hypothetical ICso values to illustrate how data from cytotoxicity

assays are typically presented.

Cell Line Compound

ICso0 (UM) after 48h

Representative Phenylboronic

MCF-7 (Breast Cancer) ) 15.2
Acid
Representative Phenylboronic
A549 (Lung Cancer) ) 22.8
Acid
] Representative Phenylboronic
HelLa (Cervical Cancer) 18.5

Acid

Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Materials:

e Cancer cell lines (e.g., MCF-7, A549, HelLa)

o Complete cell culture medium (e.g., DMEM with 10% FBS)

e Test compound

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in

PBS)

e Solubilization solution (e.g., DMSO)

o 96-well flat-bottom sterile microplates

Procedure:

o Cell Seeding: Seed cells into a 96-well plate at an optimal density and incubate for 24 hours

to allow for attachment.|[3]
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e Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate
for the desired exposure time (e.g., 48 hours).[3]

e MTT Addition: Add 10 pL of MTT solution to each well and incubate for 2-4 hours, allowing
for the formation of formazan crystals.[3]

e Solubilization: Remove the medium and add 100 pL of DMSO to each well to dissolve the
formazan crystals.

» Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a
microplate reader.

» Data Analysis: Calculate the percentage of cell viability relative to the untreated control and
determine the ICso value from the dose-response curve.

Conclusion

4-(1-Piperidylmethyl)phenylboronic Acid is a chemical entity with significant potential in both
synthetic chemistry and medicinal research. Its utility in Suzuki-Miyaura cross-coupling
reactions makes it a valuable building block for the synthesis of complex organic molecules.
Furthermore, based on the known activities of related phenylboronic acid derivatives, it is a
candidate for investigation as an enzyme inhibitor, particularly against serine proteases. The
provided protocols offer a foundation for the synthesis, and biological evaluation of this and
similar compounds. Further research is warranted to elucidate the specific biological activities
and mechanisms of action of 4-(1-Piperidylmethyl)phenylboronic Acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [An In-depth Technical Guide to 4-(1-
Piperidylmethyl)phenylboronic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b176246#4-1-piperidylmethyl-phenylboronic-acid-cas-
number-1200434-84-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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